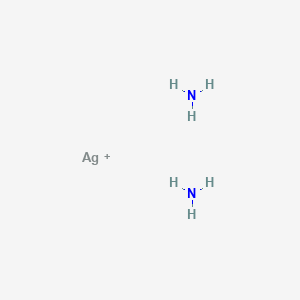

Diamminesilver(1+)

Description

Properties

CAS No. |

16972-61-5 |

|---|---|

Molecular Formula |

AgH6N2+ |

Molecular Weight |

141.93 g/mol |

IUPAC Name |

silver;azane |

InChI |

InChI=1S/Ag.2H3N/h;2*1H3/q+1;; |

InChI Key |

IWIFJNQIJSKDJE-UHFFFAOYSA-N |

SMILES |

N.N.[Ag+] |

Canonical SMILES |

N.N.[Ag+] |

Other CAS No. |

16972-61-5 |

Related CAS |

23606-32-8 (nitrate) |

Synonyms |

silver (1+), diammine- silver diammine silver diammine chloride silver diammine hydroxide silver diammine nitrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diamminesilver(I) Salts

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is a well-characterized coordination compound of significant interest in analytical chemistry, materials science, and medicine.[1][2] Its salts, formed with various counter-anions, exhibit distinct physical properties that are crucial for their application. This guide provides a comprehensive overview of the key physical and structural characteristics of common diamminesilver(I) salts, including their synthesis, stability, and crystalline structures. All quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized.

Molecular Structure and Bonding

The diamminesilver(I) cation consists of a central silver ion (Ag⁺) in a +1 oxidation state coordinated to two ammonia (NH₃) molecules.[1] The silver(I) ion has a d¹⁰ electronic configuration, which favors a linear coordination geometry due to sp hybridization.[1] This results in a nearly linear [H₃N-Ag-NH₃]⁺ structure with an N-Ag-N bond angle approaching 180°.[1] X-ray diffraction studies confirm this geometry, with Ag-N bond lengths typically falling in the range of 2.1 to 2.3 Å, the exact value depending on the counter-anion and crystal packing forces.[1] The molecular weight of the standalone cation is approximately 141.930 g/mol .[1][3]

Physical Properties of Common Diamminesilver(I) Salts

The physical properties of diamminesilver(I) salts are largely dictated by the counter-anion. These salts are typically colorless crystalline solids.[1][4] The properties of several well-studied salts are detailed below.

The following table summarizes key quantitative data for various diamminesilver(I) salts to facilitate easy comparison.

| Property | Diamminesilver(I) Nitrate ([Ag(NH₃)₂]NO₃) | Diamminesilver(I) Sulfate ([Ag(NH₃)₂]₂SO₄) | Diamminesilver(I) Acetate ([Ag(NH₃)₂]CH₃COO) |

| Molecular Formula | AgH₆N₃O₃ | Ag₂H₁₂N₄O₄S | C₂H₉AgN₂O₂ |

| Molecular Weight | 203.93 g/mol [4][5] | 375.95 g/mol | 203.02 g/mol |

| Appearance | Colorless crystalline solid[4] | Colorless, long, thin needles[6] | Colorless needle-shaped crystals[1] |

| Boiling Point | ~83°C at 760 mmHg[1][4][7] | Decomposes | Decomposes |

| Crystal System | Orthorhombic (at 223 K)[8] | Tetragonal (Low-Temp & High-Temp polymorphs)[1][6] | Monoclinic (at 123 K)[1] |

| Space Group | Pnnm (at 223 K)[8] | P2₁/c (Low-Temp polymorph)[9] | P2₁/c (at 123 K)[1] |

| Cell Dimensions | a=8.088 Å, b=10.416 Å, c=6.261 Å (at 223 K)[8] | a=8.600 Å, c=6.212 Å (High-Temp polymorph)[1] | a=8.021 Å, b=12.416 Å, c=6.094 Å, β=107.74° (at 123 K)[1] |

| Key Structural Data | Ag-N distance: 2.12 Å[8] | Exhibits polymorphism; undergoes phase transformation upon heating.[1][6] Standard heat of formation (LT): -1208.92 kJ/mol.[1] | Contains corrugated chains of equidistant silver atoms (Ag-Ag distance: 3.109 Å).[1] |

Solubility and Stability

Solubility: Diamminesilver(I) salts are known for their solubility in water.[4][6] The formation of the [Ag(NH₃)₂]⁺ complex is the principle behind the dissolution of sparingly soluble silver salts, like silver chloride (AgCl), in aqueous ammonia.[1][10] AgCl is soluble in dilute ammonia, AgBr requires concentrated ammonia to dissolve, and AgI is largely insoluble even in concentrated ammonia, a trend that correlates with their decreasing solubility products.[10][11]

Stability: The stability of diamminesilver(I) salts can be variable.

-

In Solution: The complex is stable in aqueous ammonia. However, upon acidification, the equilibrium shifts, ammonia is protonated to form ammonium (NH₄⁺), and the original silver salt (e.g., AgCl) precipitates out of solution.[1] Solutions of the complex, particularly the hydroxide salt present in Tollen's reagent, should be freshly prepared and not stored, as they can form the dangerously explosive silver nitride (Ag₃N) upon standing.[12]

-

Thermal Stability: Diamminesilver(I) salts decompose upon heating. Diamminesilver(I) nitrate crystals are not stable and decompose in the air with the loss of ammonia within a few hours.[8] Thermal analysis of diamminesilver(I) sulfate shows that its polymorphic transformation partially coincides with the initial stages of its thermal decomposition.[1]

Key Chemical Reactions and Logical Relationships

The formation and decomposition of the diamminesilver(I) complex is a fundamental equilibrium reaction used in qualitative analysis to separate and identify halide ions.

Figure 1: Equilibrium of Diamminesilver(I) Chloride Formation and Decomposition.

The most prominent application of the diamminesilver(I) cation is in Tollen's reagent, where it acts as a mild oxidizing agent to detect aldehydes. The complex is reduced to metallic silver, forming a characteristic "silver mirror".[1]

Experimental Protocols

This protocol describes the preparation of the reagent for qualitative organic analysis.

Materials:

-

Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Aqueous sodium hydroxide (NaOH) (e.g., 1 M)

-

Concentrated aqueous ammonia (NH₃)

Methodology:

-

Place a small volume (e.g., 2-3 mL) of the silver nitrate solution into a clean test tube.

-

Add a few drops of the sodium hydroxide solution. A brown precipitate of silver(I) oxide (Ag₂O) will form.[13]

-

Add concentrated aqueous ammonia drop by drop, with constant shaking.

-

Continue adding ammonia just until the brown precipitate of silver(I) oxide completely redissolves to form a clear, colorless solution of diamminesilver(I) complex.[13][14]

-

Caution: Avoid adding a large excess of ammonia, as it can reduce the sensitivity of the reagent.[14] The solution should be prepared immediately before use and any unused reagent should be properly disposed of by acidification to prevent the formation of explosive byproducts.

Figure 2: Experimental Workflow for Preparing Tollen's Reagent.

This protocol outlines a method for obtaining solid crystals of the salt.

Materials:

-

Silver nitrate (AgNO₃)

-

Concentrated aqueous ammonia (NH₃)

-

Potassium hydroxide (KOH) pellets (as a desiccant)

-

Dessicator

Methodology:

-

Prepare a concentrated aqueous solution of silver nitrate.

-

Carefully add concentrated ammonia until the initially formed precipitate redissolves, ensuring the final mole ratio of NH₃ to Ag⁺ is approximately 2:1.[8]

-

Place the resulting clear solution in a crystallizing dish.

-

Position the dish inside a dessicator containing KOH pellets. The KOH will absorb water and ammonia from the vapor phase, promoting the slow crystallization of diamminesilver(I) nitrate.[8]

-

Collect the crystals, which are only stable for a few hours in the air before they begin to lose ammonia.[8]

The physical properties reported in this guide are typically determined by the following instrumental methods:

-

X-ray Crystallography: Single-crystal or powder X-ray diffraction (XRD) is used to determine the crystal system, space group, cell dimensions, and atomic coordinates.[1]

-

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study thermal stability, decomposition temperatures, and phase transitions.[15]

-

Spectroscopy: Infrared (IR) spectroscopy can be used to confirm the coordination of ammonia to the silver ion.

References

- 1. Diamminesilver(1+) (16972-61-5) for sale [vulcanchem.com]

- 2. Buy Diamminesilver(1+) | 16972-61-5 [smolecule.com]

- 3. diamminesilver(I) | AgH6N2+ | CID 5460738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Silver(1+), diammine-, nitrate (1:1) | AgH6N3O3 | CID 62774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. echemi.com [echemi.com]

- 8. scispace.com [scispace.com]

- 9. Redetermination of the crystal structure of diammine silver(I)-sulfate, [Ag(NH3)2]2SO4 | Semantic Scholar [semanticscholar.org]

- 10. chemistryguru.com.sg [chemistryguru.com.sg]

- 11. quora.com [quora.com]

- 12. Sciencemadness Discussion Board - Diaminesilver complexes - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. stainsfile.com [stainsfile.com]

- 15. mdpi.com [mdpi.com]

Diamminesilver(I) Complex [Ag(NH₃)₂]⁺: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is a linear coordination complex of significant interest across various scientific disciplines, including analytical chemistry, nanoparticle synthesis, and medicinal chemistry. Its role as the active species in Tollens' reagent for the detection of aldehydes is a classic example of its application. This technical guide provides an in-depth overview of the synthesis and characterization of the [Ag(NH₃)₂]⁺ complex, offering detailed experimental protocols and a summary of its key physicochemical properties. The synthesis is primarily discussed through the well-established Tollens' reagent preparation. Characterization techniques covered include UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy, alongside an examination of its formation constants. This document aims to serve as a comprehensive resource for researchers and professionals working with this versatile silver complex.

Introduction

The diamminesilver(I) cation, [Ag(NH₃)₂]⁺, is a coordination complex featuring a central silver(I) ion (Ag⁺) linearly coordinated to two ammonia (NH₃) ligands. The Ag(I) ion, with a d¹⁰ electronic configuration, favors a two-coordinate, linear geometry with sp hybridization. This structure is crucial to its chemical behavior and stability. The complex is a key component of Tollens' reagent, a widely used qualitative test for aldehydes.[1] In recent years, the [Ag(NH₃)₂]⁺ complex has also gained prominence as a precursor in the synthesis of silver nanoparticles, where it is reduced to metallic silver (Ag⁰).[2] Understanding the synthesis and thorough characterization of this complex is paramount for its effective application in research and development.

Synthesis of [Ag(NH₃)₂]⁺ Complex

The most common and practical synthesis of the [Ag(NH₃)₂]⁺ complex is achieved through the preparation of Tollens' reagent. This method involves a two-step process in an aqueous medium.

Experimental Protocol: Preparation of Tollens' Reagent

This protocol describes the laboratory-scale synthesis of an aqueous solution of the [Ag(NH₃)₂]⁺ complex.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Ammonium hydroxide (NH₄OH, concentrated solution, e.g., 25%)

-

Distilled or deionized water

Procedure:

-

Preparation of Silver Nitrate Solution: Prepare a silver nitrate solution of the desired concentration (e.g., 0.1 M to 0.3 M) by dissolving the appropriate amount of solid AgNO₃ in distilled water.

-

Formation of Silver(I) Oxide: To the silver nitrate solution, add a dilute solution of sodium hydroxide (e.g., 1.25 M) dropwise while stirring. A brown precipitate of silver(I) oxide (Ag₂O) will form immediately.[1][2] Reaction: 2 AgNO₃(aq) + 2 NaOH(aq) → Ag₂O(s) + 2 NaNO₃(aq) + H₂O(l)

-

Formation of the Diamminesilver(I) Complex: To the suspension of silver(I) oxide, add concentrated ammonium hydroxide dropwise with continuous stirring. The brown precipitate will dissolve as the soluble [Ag(NH₃)₂]⁺ complex is formed, resulting in a clear, colorless solution.[3] Reaction: Ag₂O(s) + 4 NH₄OH(aq) → 2 [Ag(NH₃)₂]NO₃(aq) + 3 H₂O(l) (assuming nitrate as the counter-ion)

Safety Precautions:

-

Silver nitrate is corrosive and will stain skin and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Tollens' reagent has a short shelf life and should be freshly prepared before use.[1]

-

Warning: Do not store Tollens' reagent. Upon standing, it can form highly explosive silver nitride (Ag₃N). All glassware used for the preparation and reactions involving Tollens' reagent should be immediately cleaned with dilute acid to decompose any residual silver compounds.

Characterization of the [Ag(NH₃)₂]⁺ Complex

Physicochemical Properties

The [Ag(NH₃)₂]⁺ complex is a colorless species in solution. It is a key example of a coordination complex with a linear geometry, where the N-Ag-N bond angle is approximately 180°.[4]

Formation Constants

The formation of the [Ag(NH₃)₂]⁺ complex in aqueous solution occurs in a stepwise manner. The stability of the complex is described by its stepwise and overall formation constants (K₁ and β₂).

Table 1: Formation Constants of the [Ag(NH₃)₂]⁺ Complex

| Reaction | Equilibrium Constant | Value |

| Ag⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)]⁺(aq) | K₁ (Stepwise) | 2.1 x 10³ |

| [Ag(NH₃)]⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq) | K₂ (Stepwise) | 8.2 x 10³ |

| Ag⁺(aq) + 2 NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq) | β₂ (Overall) | 1.7 x 10⁷ |

Note: The values for the formation constants can vary slightly depending on the experimental conditions such as temperature and ionic strength.

Interestingly, for the diamminesilver(I) complex, the second stepwise formation constant (K₂) is greater than the first (K₁). This is an exception to the general trend of decreasing stepwise formation constants. This phenomenon is attributed to the change in coordination geometry. The aqueous silver ion is believed to exist as a four-coordinate tetrahedral aqua species, [Ag(H₂O)₄]⁺. The first substitution of a water molecule by ammonia results in a tetrahedral complex, [Ag(NH₃)(H₂O)₃]⁺. The second substitution leads to the formation of the more stable, linear [Ag(NH₃)₂]⁺ complex, with the loss of the remaining water ligands. The significant increase in entropy associated with the release of multiple water molecules in the second step is a major driving force for this unusual stability trend.

References

An In-depth Technical Guide to the Coordination Chemistry and Bonding in Diamminesilver(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diamminesilver(I) cation, [Ag(NH₃)₂]⁺, is a linear, two-coordinate complex of significant interest due to its fundamental role in coordination chemistry, its application in analytical reagents such as Tollens' reagent, and its emerging potential in medicinal chemistry. This technical guide provides a comprehensive overview of the coordination chemistry and bonding in the diamminesilver(I) complex. It details its structure, synthesis, stability, and spectroscopic properties. The nature of the metal-ligand bond is explored through both valence bond and molecular orbital theories, supported by computational and experimental data. Detailed experimental protocols for its synthesis and characterization are provided, and key quantitative data are summarized in structured tables for ease of reference.

Introduction

The silver(I) ion, with its d¹⁰ electronic configuration, exhibits a strong preference for linear, two-coordinate geometries, a classic example of which is the diamminesilver(I) complex. The formation of this stable complex upon the addition of ammonia to an aqueous solution of a silver(I) salt is a well-known chemical phenomenon. The [Ag(NH₃)₂]⁺ cation is the active species in Tollens' reagent, a qualitative test for aldehydes. Understanding the intricate details of the coordination and bonding within this complex is crucial for its application in various scientific and technological fields, including the development of novel silver-based therapeutic agents.

Molecular Structure and Geometry

The diamminesilver(I) cation possesses a distinctly linear N-Ag-N geometry, a consequence of the sp hybridization of the central silver(I) ion.[1] This linear arrangement minimizes ligand-ligand repulsion. The Ag-N bond lengths and the N-Ag-N bond angles are influenced to a minor extent by the counter-anion present in the crystal lattice due to packing effects and hydrogen bonding interactions.

Crystallographic Data

X-ray diffraction studies of various diamminesilver(I) salts have precisely determined its structural parameters. The Ag-N bond lengths typically fall in the range of 2.10 to 2.22 Å.

| Compound | Ag-N Bond Length (Å) | N-Ag-N Bond Angle (°) | Crystal System | Space Group | Reference |

| [Ag(NH₃)₂]NO₃ (at 223 K) | 2.12(1) | 180 (linear) | Orthorhombic | Pnnm | --INVALID-LINK--[2] |

| [Ag(NH₃)₂]₂SO₄ (RTP) | ~2.11 | 174.35 | Tetragonal | P-42₁c | --INVALID-LINK--[3] |

| [Ag(NH₃)₂]OAc | Not specified | 176.95 | Monoclinic | P2₁/c | --INVALID-LINK--[4] |

| [Ag(NH₃)₂]ClO₄ (orthorhombic) | Not specified | Linear | Orthorhombic | Pnmn | --INVALID-LINK--[5] |

| Aqueous [Ag(NH₃)₂]⁺ | 2.22 ± 0.02 | Linear | - | - | --INVALID-LINK--[6] |

Formation and Stability in Aqueous Solution

The diamminesilver(I) complex is formed in a stepwise manner in aqueous solution. The stability of the complex is quantified by its stepwise and overall formation constants (also known as stability constants, K).

Ag⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)]⁺(aq) (K₁) [Ag(NH₃)]⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq) (K₂)

The overall formation constant (β₂) is the product of the stepwise constants (β₂ = K₁ * K₂).

| Constant | Value | Log K |

| K₁ | 2.1 x 10³ | 3.32 |

| K₂ | 8.2 x 10³ | 3.91 |

| β₂ | 1.72 x 10⁷ | 7.23 |

*Note: The values for K₁ and K₂ are reported as 2.1 × 10³ and 8.2 × 10³ respectively in one source[7]. Another source reports K₁ = 3.5 x 10⁻³ and K₂ = 1.7 x 10⁻³ which seem to be dissociation constants rather than formation constants[8][9]. The significantly higher value of K₂ compared to K₁ is unusual and is attributed to the change in coordination geometry from a tetrahedral tetraaqua silver(I) ion, [Ag(H₂O)₄]⁺, to the linear diamminesilver(I) complex.[10]

Bonding in Diamminesilver(I)

The nature of the bond between the silver(I) ion and the ammonia ligands can be described by both valence bond theory and molecular orbital theory.

Valence Bond Theory

According to valence bond theory, the linear geometry of [Ag(NH₃)₂]⁺ is a result of sp hybridization of the silver(I) 5s and 5p orbitals. The d¹⁰ electronic configuration of Ag⁺ ([Kr]4d¹⁰) means the d orbitals are filled and do not participate in bonding in this simplified model. Each of the two sp hybrid orbitals on the silver ion overlaps with the sigma orbital of an ammonia ligand (containing the lone pair of electrons on the nitrogen atom) to form two strong sigma bonds.

Caption: Valence Bond Theory representation of sp hybridization in [Ag(NH₃)₂]⁺.

Molecular Orbital Theory

A more comprehensive description of the bonding is provided by molecular orbital (MO) theory. In a linear ML₂ complex like [Ag(NH₃)₂]⁺, the metal's valence orbitals (5s, 5p, and 4d) and the ligand group orbitals of appropriate symmetry combine to form molecular orbitals. The primary interactions involve the silver 5s and 4d(z²) orbitals with the sigma orbitals of the two ammonia ligands. This results in the formation of bonding (σ) and antibonding (σ*) molecular orbitals. The remaining d-orbitals (d(xy), d(x²-y²), d(xz), d(yz)) are largely non-bonding.

Computational studies indicate that the bonding is predominantly electrostatic, but with a significant covalent contribution from σ-donation from the nitrogen lone pair to the silver 5s orbital.[11][12]

Caption: Simplified Molecular Orbital diagram for [Ag(NH₃)₂]⁺.

Spectroscopic Characterization

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrations of the [Ag(NH₃)₂]⁺ cation. The key vibrational modes include the Ag-N stretching and N-Ag-N deformation modes.

| Vibrational Mode | [Ag(NH₃)₂]ClO₄ (cm⁻¹) (Calculated) | [Ag(NH₃)₂]NO₃ (cm⁻¹) (Calculated) | Assignment |

| ν(Ag-N) symmetric stretch | 405 | - | Ag-N stretch |

| ν(Ag-N) asymmetric stretch | 470 | 475 | Ag-N stretch |

Note: Experimental values may vary slightly depending on the counter-ion and solid-state packing effects. A computational study provides calculated Ag-N stretching frequencies for [Ag(NH₃)₂]⁺ of around 475 cm⁻¹ (asymmetric) and a symmetric stretch that is IR inactive.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹⁰⁹Ag NMR spectroscopy is a valuable technique for characterizing diamminesilver(I) complexes. The ¹⁰⁹Ag chemical shift and the ¹J(¹⁰⁹Ag, ¹⁴N) spin-spin coupling constant are sensitive to the coordination environment of the silver ion. For [Ag(NH₃)₂]₂SO₄, [Ag(NH₃)₂]₂SeO₄, and [Ag(NH₃)₂]NO₃, the ¹⁰⁹Ag CP/MAS NMR spectra exhibit shielding anisotropies in the range of 1500-1600 ppm. One-bond (¹⁰⁷,¹⁰⁹Ag,¹⁵N) coupling constants are in the range of 60-65 Hz.

Experimental Protocols

Synthesis of Diamminesilver(I) Nitrate (Tollens' Reagent)

The diamminesilver(I) complex is most commonly prepared in solution as Tollens' reagent. This reagent must be freshly prepared and should not be stored due to the potential formation of the explosive silver nitride (Ag₃N).

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH) solution (e.g., 5%)

-

Concentrated aqueous ammonia (NH₃ or NH₄OH)

-

Distilled water

Procedure:

-

Dissolve a small amount of silver nitrate (e.g., 0.5 g) in distilled water (e.g., 10 mL) in a clean glass container.

-

Add a few drops of sodium hydroxide solution to the silver nitrate solution. A brown precipitate of silver(I) oxide (Ag₂O) will form. 2AgNO₃(aq) + 2NaOH(aq) → Ag₂O(s) + 2NaNO₃(aq) + H₂O(l)

-

Add concentrated aqueous ammonia dropwise while stirring or shaking. The brown precipitate will begin to dissolve as the diamminesilver(I) complex forms. Ag₂O(s) + 4NH₃(aq) + H₂O(l) → 2[Ag(NH₃)₂]⁺(aq) + 2OH⁻(aq)

-

Continue adding ammonia just until the precipitate completely dissolves, resulting in a clear, colorless solution of diamminesilver(I) nitrate. Avoid adding a large excess of ammonia.

Caption: Workflow for the preparation of Tollens' Reagent.

Crystallization of Diamminesilver(I) Nitrate

Crystals of diamminesilver(I) nitrate can be obtained from a concentrated ammoniacal solution of silver nitrate.

Procedure:

-

Prepare a concentrated aqueous solution of silver nitrate.

-

Add concentrated ammonia solution until the initially formed precipitate of silver(I) oxide redissolves, ensuring a mole ratio of NH₃ to Ag⁺ of at least 2:1.

-

Place the solution in a desiccator over a drying agent such as potassium hydroxide (KOH) pellets.

-

Allow the solution to stand undisturbed. Colorless crystals of [Ag(NH₃)₂]NO₃ will form as the ammonia and water slowly evaporate. The crystals are not stable in air and will lose ammonia over time.

Conclusion

The diamminesilver(I) complex is a archetypal example of a linear, two-coordinate d¹⁰ metal complex. Its structure is well-defined by sp hybridization of the silver(I) ion, leading to a robust linear geometry. The bonding, while primarily electrostatic, has a significant covalent character arising from ligand-to-metal sigma donation. The stability of the complex in solution is high, as indicated by its large overall formation constant. The synthesis of the complex is straightforward, and it can be characterized by a variety of spectroscopic and diffraction techniques. A thorough understanding of the coordination chemistry and bonding of diamminesilver(I) is essential for leveraging its properties in analytical chemistry, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembaby.ru [chembaby.ru]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. diamminesilver(1+) nitrate | 23606-32-8 [amp.chemicalbook.com]

- 8. scilit.com [scilit.com]

- 9. research-collection.ethz.ch [research-collection.ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. Solid-state 109Ag CP/MAS NMR spectroscopy of some diammine silver(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Unraveling the Linear Coordination of Diamminesilver(I): A Technical Guide to its Molecular Geometry and Structure Elucidation

An in-depth analysis of the diamminesilver(I) cation, [Ag(NH₃)₂]⁺, reveals a predominantly linear molecular geometry, a fact substantiated by extensive crystallographic, spectroscopic, and computational studies. This technical guide provides a comprehensive overview of the methodologies employed to elucidate its structure, presenting key quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The diamminesilver(I) complex is a classic example of a two-coordinate metal cation, where a central silver(I) ion is bonded to two ammonia ligands. Its structural simplicity belies a rich chemistry that has been the subject of numerous investigations aimed at understanding its bonding, stability, and reactivity. The elucidation of its molecular geometry is a cornerstone of inorganic chemistry education and a fundamental aspect in the design of silver-based therapeutic agents and materials.

Molecular Geometry: A Linear Arrangement

The defining structural feature of the diamminesilver(I) cation is the near-linear arrangement of the two nitrogen atoms from the ammonia ligands and the central silver ion. This N-Ag-N moiety consistently displays a bond angle approaching 180°. This linearity is a direct consequence of the d¹⁰ electronic configuration of the Ag(I) ion, which favors a coordination geometry that minimizes ligand-ligand repulsion, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.

The primary experimental technique for determining the precise molecular geometry of [Ag(NH₃)₂]⁺ in the solid state is single-crystal X-ray diffraction. Studies on various salts of the diamminesilver(I) cation have provided a wealth of structural data, confirming its linear nature.

Quantitative Structural Data

The following tables summarize the key geometric parameters obtained from X-ray crystallographic studies of different diamminesilver(I) salts.

| Compound | Ag-N Bond Length (Å) | N-Ag-N Bond Angle (°) | Crystal System | Space Group | Reference |

| Diamminesilver(I) Acetate, [Ag(NH₃)₂]OAc | 2.118(3), 2.126(3) | 176.95(12) | Monoclinic | P2₁/c | [1] |

| Diamminesilver(I) Dinitroargentate, [Ag(NH₃)₂][Ag(NO₂)₂] | Not specified in abstract | ~180 (implied linear) | Tetragonal | P4/ncc | [2] |

| Diamminesilver(I) Sulfate, [Ag(NH₃)₂]₂SO₄ | 2.12(1), 2.13(1) | 178.5(5) | Tetragonal | P4₂/n |

Table 1: Summary of Crystallographic Data for Diamminesilver(I) Salts. This table presents the silver-nitrogen bond lengths and the nitrogen-silver-nitrogen bond angles for various diamminesilver(I) compounds as determined by X-ray crystallography.

Structure Elucidation Methodologies

The determination of the molecular structure of the diamminesilver(I) cation is a multi-faceted process that integrates several analytical techniques. The logical workflow for this process, from synthesis to final structural characterization, is outlined below.

Figure 1: Workflow for the Structure Elucidation of Diamminesilver(I).

Experimental Protocols

A general procedure for the synthesis of a diamminesilver(I) salt involves the reaction of a silver(I) salt with an excess of aqueous ammonia. The subsequent crystallization is typically achieved by slow evaporation of the solvent or by controlled cooling of a saturated solution.

Synthesis of Diamminesilver(I) Acetate ([Ag(NH₃)₂]OAc): Silver(I) acetate is dissolved in a minimal amount of concentrated aqueous ammonia. Colorless crystals of diamminesilver(I) acetate are obtained upon slow evaporation of the solution in a desiccator over a suitable drying agent.

This technique provides the most definitive structural information.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K to minimize thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected data are processed, and the structure is solved and refined using specialized software packages (e.g., SHELXS, SHELXL).

| Parameter | Typical Value/Method |

| Diffractometer | Bruker APEX II, Oxford Diffraction Xcalibur |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Data Collection | ω and φ scans |

| Structure Solution | Direct Methods (e.g., SHELXS) |

| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |

| Software | APEX2, CrysAlisPro, Olex2 |

Table 2: Typical Experimental Parameters for Single-Crystal X-ray Diffraction of Diamminesilver(I) Salts.

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy provide complementary information about the bonding and electronic structure of the [Ag(NH₃)₂]⁺ cation.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of diamminesilver(I) salts exhibit characteristic bands corresponding to the Ag-N stretching and N-H stretching and bending modes of the coordinated ammonia ligands. The Ag-N stretching vibrations are particularly informative about the strength of the silver-ammonia bond.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| ν(Ag-N) symmetric | ~340 | Raman |

| ν(Ag-N) asymmetric | ~450 | IR |

| δ(NH₃) degenerate | ~1600 | IR, Raman |

| δ(NH₃) symmetric | ~1235 | IR, Raman |

| ρ(NH₃) rocking | ~670 | IR, Raman |

| ν(N-H) | 3200-3400 | IR, Raman |

Table 3: Characteristic Vibrational Frequencies for the Diamminesilver(I) Cation.

UV-Visible Spectroscopy: The diamminesilver(I) ion is colorless, and its aqueous solutions do not show significant absorption in the visible region. A weak absorption band is typically observed in the ultraviolet region, which is attributed to a ligand-to-metal charge transfer (LMCT) transition.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and providing deeper insights into the electronic structure and bonding of the [Ag(NH₃)₂]⁺ cation.

Computational Protocol: Geometry optimization and frequency calculations are typically performed using a software package like Gaussian. A suitable functional (e.g., B3LYP) and basis set (e.g., a mixed basis set with a larger basis for the silver atom) are chosen. The optimized geometry should reproduce the experimentally determined linear structure, and the calculated vibrational frequencies should be in good agreement with the experimental IR and Raman data.

Figure 2: A simplified workflow for DFT calculations on [Ag(NH₃)₂]⁺.

Conclusion

The combination of single-crystal X-ray diffraction, vibrational and electronic spectroscopy, and computational modeling provides a comprehensive and consistent picture of the molecular geometry and electronic structure of the diamminesilver(I) cation. The near-linear coordination of the two ammonia ligands to the silver(I) center is a robust and well-established structural feature. The detailed experimental and computational protocols outlined in this guide serve as a valuable resource for researchers engaged in the study of coordination compounds and their applications in various scientific and technological fields.

References

Chemical formula and molecular weight of Diamminesilver(1+) cation

This technical guide provides a comprehensive overview of the chemical and physical properties of the diamminesilver(I) cation, with a focus on its synthesis, characterization, and application in laboratory settings. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Quantitative Data Summary

The key quantitative properties of the diamminesilver(I) cation are summarized in the table below. These values are crucial for understanding the cation's behavior in various chemical environments.

| Property | Value |

| Chemical Formula | [Ag(NH₃)₂]⁺ |

| Molecular Weight | 141.930 g/mol [1][2][3] |

| Ag-N Bond Length | Typically 2.1 Å - 2.3 Å[1] |

| N-Ag-N Bond Angle | Approximately 180° (near-linear)[1] |

| Overall Stability Constant (β₂) | 1.6 x 10⁷ |

Experimental Protocols

The primary application of the diamminesilver(I) cation is as the active species in Tollens' reagent, which is used for the qualitative detection of aldehydes. The following are detailed protocols for the preparation of Tollens' reagent and the subsequent Tollens' test.

Preparation of Tollens' Reagent ([Ag(NH₃)₂]⁺ Solution)

Objective: To prepare a fresh solution of Tollens' reagent containing the diamminesilver(I) cation.

Materials:

-

Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 5%)

-

Aqueous ammonia (NH₃ or NH₄OH) solution (e.g., dilute 2-5%)

-

Distilled water

-

Clean glass test tubes

Procedure:

-

To a clean test tube, add approximately 5 mL of 0.1 M silver nitrate solution.

-

Add a few drops of 5% sodium hydroxide solution to the silver nitrate solution. A brown precipitate of silver(I) oxide (Ag₂O) will form.

-

Add dilute aqueous ammonia dropwise to the mixture while gently swirling the test tube. Continue adding ammonia until the brown precipitate of silver(I) oxide completely dissolves, resulting in a clear, colorless solution of diamminesilver(I) nitrate.

Safety Precautions:

-

Tollens' reagent should be freshly prepared and used immediately.

-

Do not store Tollens' reagent, as it can form the highly explosive silver fulminate upon standing.[4]

-

Dispose of the reagent and any reaction mixtures immediately after use by acidifying with dilute acid and then flushing with a large amount of water.

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves, as silver nitrate can stain skin and clothing, and the reagents are corrosive.

Tollens' Test for Aldehydes

Objective: To detect the presence of an aldehyde in a sample using Tollens' reagent.

Materials:

-

Freshly prepared Tollens' reagent

-

Test sample (suspected to contain an aldehyde)

-

Clean glass test tubes

-

Water bath

Procedure:

-

Add about 1 mL of the test sample to a clean test tube.

-

Add approximately 2-3 mL of the freshly prepared Tollens' reagent to the test tube containing the sample.

-

Gently warm the mixture in a water bath for a few minutes.[5]

-

Observe the formation of a silver mirror on the inner surface of the test tube.

Interpretation of Results:

-

Positive Test: The formation of a silver mirror indicates the presence of an aldehyde. The aldehyde has been oxidized to a carboxylate anion, and the diamminesilver(I) cation has been reduced to elemental silver.

-

Negative Test: The absence of a silver mirror indicates that an aldehyde is not present. Ketones, with the exception of α-hydroxy ketones, do not react with Tollens' reagent.[6]

Diagrams and Workflows

Synthesis and Application of Diamminesilver(I) Cation in Tollens' Test

The following diagram illustrates the workflow for the preparation of Tollens' reagent and its subsequent use in the qualitative analysis of aldehydes.

References

- 1. Diamminesilver(1+) (16972-61-5) for sale [vulcanchem.com]

- 2. Buy Diamminesilver(1+) | 16972-61-5 [smolecule.com]

- 3. diamminesilver(I) | AgH6N2+ | CID 5460738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tollens' Test for Aldehydes | Department of Chemistry | University of Washington [chem.washington.edu]

- 5. scribd.com [scribd.com]

- 6. Tollens' reagent - Wikipedia [en.wikipedia.org]

Early discovery and history of Tollens' reagent

An In-depth Technical Guide to the Early Discovery and History of Tollens' Reagent

Introduction

Tollens' reagent, a cornerstone of qualitative organic analysis, is renowned for its ability to distinguish aldehydes from ketones, culminating in the visually striking "silver mirror test." This guide provides a detailed exploration of its origins, the scientific precursors to its development, and the fundamental chemistry that underpins its function. Developed by the German chemist Bernhard Tollens in the late 19th century, the reagent was a significant advancement over prior silvering techniques, offering a reliable method for the chemical identification of aldehydic functional groups, particularly within carbohydrate chemistry. This document serves as a technical resource for researchers and professionals, detailing the historical context, experimental protocols, and chemical principles of this enduring analytical tool.

Historical Development

The genesis of Tollens' reagent is rooted in 19th-century advancements in organic chemistry and metal-coating techniques. While Bernhard Tollens is credited with its discovery for analytical purposes, his work built upon earlier findings.

Precursor: Liebig's Silvering Process

In 1835, nearly half a century before Tollens' publication, the German chemist Justus von Liebig developed a method for depositing a thin layer of metallic silver onto glass.[1][2][3][4] This process, known as silvering, was designed for the mass production of mirrors and involved the chemical reduction of silver-ammonia compounds to create a reflective surface.[1][2] Liebig's technique utilized reducing agents like invert sugar or formaldehyde to deposit the silver metal, marking the first major step towards the modern silvered-glass mirror.[2][5]

Bernhard Tollens' Innovation

Bernhard Christian Gottfried Tollens (1841–1918), a German chemist, was deeply involved in the study of carbohydrates.[6] In this context, he sought a reliable test to differentiate aldose (aldehyde-containing) sugars from ketose (ketone-containing) sugars.[6] In 1882, Tollens described an ammoniacal silver solution specifically formulated as an analytical reagent to detect aldehydes. His formulation represented a crucial refinement of earlier silver-ammonia solutions, optimizing it for qualitative analysis in a laboratory setting. The test provided a clear, observable result—the formation of a silver mirror—confirming the presence of an aldehyde.[7][8][9]

Comparative Historical and Chemical Data

The following table summarizes the key distinctions between Liebig's foundational silvering process and Tollens' analytical reagent.

| Feature | Justus von Liebig (1835) | Bernhard Tollens (1882) |

| Primary Purpose | Manufacturing of mirrors (Silvering Glass) | Qualitative analysis (Detection of aldehydes) |

| Key Chemical | Silver-ammonia compounds | Diamminesilver(I) complex, [Ag(NH₃)₂]⁺ |

| Typical Reductant | Invert sugar, formaldehyde | Aldehyd being tested (e.g., glucose) |

| Primary Outcome | Uniform metallic silver coating on glass | Silver mirror or precipitate as a positive test result |

| Year of Discovery | 1835[1][2][3] | 1882 |

Chemical Principles and Reaction Mechanism

Tollens' reagent is a mild oxidizing agent. The active species is the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, which is prepared in a basic aqueous solution.[7][8][10] The test relies on the principle that aldehydes are readily oxidized, whereas ketones are not (with the exception of α-hydroxy ketones).[7][10]

During the reaction, the aldehyde is oxidized to a carboxylate ion. Simultaneously, the silver(I) ions in the diamminesilver(I) complex are reduced to elemental silver.[7][10] Under alkaline conditions, the carboxylic acid is not formed directly; instead, its corresponding carboxylate salt is the product.[7]

The overall balanced ionic equation for the reaction is: RCHO + 2[Ag(NH₃)₂]⁺ + 3OH⁻ → RCOO⁻ + 2Ag(s) + 4NH₃ + 2H₂O [10]

α-hydroxy ketones may also yield a positive test because they can tautomerize to aldehydes in the basic medium of the reagent.[10][11]

Caption: The redox reaction pathway of the Tollens' test.

Experimental Protocols

Due to its short shelf-life, Tollens' reagent is not sold commercially and must be freshly prepared in the laboratory for immediate use.[7][10]

Preparation of Tollens' Reagent

The preparation is a two-step process that must be performed with care.

-

Step 1: Formation of Silver(I) Oxide: To an aqueous solution of silver nitrate (e.g., 0.1 M), add a few drops of dilute sodium hydroxide (e.g., 5% NaOH).[10] The hydroxide ions convert the silver aquo complex into silver(I) oxide (Ag₂O), which appears as a brown precipitate.[7][11][12]

-

Step 2: Formation of the Diamminesilver(I) Complex: Add dilute aqueous ammonia (e.g., 2-5% NH₄OH) dropwise to the mixture while swirling.[10] Continue adding ammonia just until the brown precipitate of Ag₂O completely dissolves, resulting in a clear, colorless solution of the diamminesilver(I) complex.[10][14] This final solution is Tollens' reagent.

-

Reaction: Ag₂O(s) + 4NH₃(aq) + H₂O(l) → 2[Ag(NH₃)₂]⁺(aq) + 2OH⁻(aq)[15]

-

References

- 1. livescience.com [livescience.com]

- 2. britannica.com [britannica.com]

- 3. hive.blog [hive.blog]

- 4. historycooperative.org [historycooperative.org]

- 5. mcgill.ca [mcgill.ca]

- 6. brainly.in [brainly.in]

- 7. Tollens' reagent - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.com [encyclopedia.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. Tollens Test: Principle, Preparation, Purpose & Uses | AESL [aakash.ac.in]

- 13. microbenotes.com [microbenotes.com]

- 14. Tollens Test - GeeksforGeeks [geeksforgeeks.org]

- 15. quora.com [quora.com]

Spectroscopic Properties of Diamminesilver(I) Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is a well-known coordination compound with significant applications ranging from classical analytical chemistry in the form of Tollens' reagent to modern antimicrobial agents and precursors for silver-based nanomaterials. A thorough understanding of its spectroscopic properties is crucial for its characterization, quality control, and the elucidation of its mechanism of action in various applications. This technical guide provides a comprehensive overview of the spectroscopic characteristics of diamminesilver(I) complexes, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Synthesis of Diamminesilver(I) Complexes

A common and straightforward method for the preparation of an aqueous solution of the diamminesilver(I) complex, often referred to as Tollens' reagent, involves a two-step process. This procedure is foundational for many of its applications and subsequent spectroscopic analyses.

A generalized workflow for the synthesis and subsequent characterization of diamminesilver(I) complexes is outlined below.

Experimental Protocol: Synthesis of Diamminesilver(I) Nitrate Solution

-

Preparation of Silver(I) Oxide: To a solution of silver nitrate (AgNO₃), typically 0.1 M, add a few drops of a dilute sodium hydroxide (NaOH) solution (e.g., 0.1 M). A brown precipitate of silver(I) oxide (Ag₂O) will form.

-

Formation of the Diamminesilver(I) Complex: Add concentrated ammonium hydroxide (NH₄OH) dropwise to the suspension of Ag₂O while stirring. The precipitate will dissolve as the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is formed, resulting in a clear, colorless solution. The overall reaction can be summarized as: Ag₂O(s) + 4NH₃(aq) + H₂O(l) → 2[Ag(NH₃)₂]⁺(aq) + 2OH⁻(aq)

Spectroscopic Properties

The linear N-Ag-N geometry of the diamminesilver(I) cation, a d¹⁰ complex, dictates its characteristic spectroscopic features.

UV-Vis Spectroscopy

The diamminesilver(I) complex in an aqueous solution exhibits characteristic absorption bands in the ultraviolet region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions.

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment | Reference |

| ~280 nm | Not specified | Ligand-to-Metal Charge Transfer (LMCT) | [1] |

| ~320 nm | Not specified | Ligand-to-Metal Charge Transfer (LMCT) | [1] |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation: Prepare a dilute aqueous solution of the diamminesilver(I) complex. The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0).

-

Blank: Use deionized water or the same matrix as the sample solution as a blank to zero the spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of at least 200-400 nm.

-

Analysis: Identify the absorption maxima (λmax) and determine the absorbance at these wavelengths. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the diamminesilver(I) complex. The key vibrations involve the Ag-N stretching and the internal modes of the coordinated ammonia ligands.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(Ag-N) symmetric stretch | Inactive | ~340 | Ag-N symmetric stretch |

| ν(Ag-N) asymmetric stretch | ~470 | Inactive | Ag-N asymmetric stretch |

| ρ(NH₃) rocking | ~670 | - | NH₃ rock |

| δ(NH₃) symmetric deformation | ~1235 | ~1060 | Symmetric NH₃ deformation |

| δ(NH₃) asymmetric deformation | ~1600 | - | Asymmetric NH₃ deformation |

| ν(N-H) stretching | ~3100-3300 | ~3100-3300 | N-H stretch |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by grinding a small amount of the solid diamminesilver(I) salt with dry KBr powder and pressing it into a transparent disk.

-

Solution State (Aqueous): Use an Attenuated Total Reflectance (ATR) accessory, as water strongly absorbs in the mid-IR region.

-

-

Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Experimental Protocol: Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Sample Preparation: The diamminesilver(I) solution can be analyzed directly in a quartz cuvette. Solid samples can be analyzed as powders.

-

Measurement: Acquire the Raman spectrum, focusing on the regions of interest for Ag-N and NH₃ vibrations.

-

Analysis: Identify the Raman shifts and assign them to the respective vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly of the ¹⁰⁹Ag and ¹⁵N nuclei, provides valuable information about the electronic environment and bonding in the diamminesilver(I) complex.

| Nucleus | Chemical Shift (δ) | J-coupling | Comments | Reference |

| ¹⁰⁹Ag | Varies with solvent and counter-ion | ¹J(¹⁰⁹Ag, ¹⁵N) ≈ 60-65 Hz (in solid state) | Highly sensitive to the chemical environment. | [2] |

| ¹⁵N | Varies | ¹J(¹⁰⁹Ag, ¹⁵N) ≈ 60-65 Hz (in solid state) | Provides information on the N-Ag bond. | [2] |

Experimental Protocol: Solution ¹⁰⁹Ag NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tunable to the ¹⁰⁹Ag frequency.

-

Sample Preparation: Prepare a concentrated solution of the diamminesilver(I) complex in a suitable solvent (e.g., D₂O). Due to the low sensitivity of ¹⁰⁹Ag, higher concentrations are preferable.

-

Measurement: Acquire the ¹⁰⁹Ag NMR spectrum. Long acquisition times may be necessary. A reference standard, such as a saturated solution of AgNO₃ in D₂O, is used to define the chemical shift scale.

-

Analysis: Determine the chemical shift of the ¹⁰⁹Ag resonance.

Application in Aldehyde Detection: The Tollens' Test

The diamminesilver(I) complex is the active species in Tollens' reagent, which is used for the qualitative detection of aldehydes. In this redox reaction, the aldehyde is oxidized to a carboxylate, and the Ag⁺ ions in the complex are reduced to elemental silver, forming a characteristic "silver mirror" on the inner surface of the reaction vessel.

Antimicrobial Mechanism of Action

While the precise antimicrobial mechanism of the diamminesilver(I) complex is a subject of ongoing research, it is generally understood to involve the release of Ag⁺ ions, which can then exert their bactericidal effects through multiple pathways. The complex may act as a carrier, delivering silver ions to the bacterial cell.

The proposed mechanism involves:

-

Interaction with the Cell Surface: The complex may interact with the bacterial cell wall and membrane, leading to increased permeability.

-

Uptake of Silver Ions: Following membrane disruption, Ag⁺ ions can enter the cytoplasm.

-

Intracellular Targets: Inside the cell, silver ions can interact with various biomolecules:

-

Protein Inactivation: Ag⁺ has a high affinity for sulfhydryl groups in proteins, leading to the inactivation of essential enzymes.[3]

-

Reactive Oxygen Species (ROS) Production: The disruption of cellular processes can lead to the generation of ROS, causing oxidative stress.

-

DNA Damage: Silver ions can interact with DNA, interfering with replication and transcription.

-

This guide provides a foundational understanding of the spectroscopic properties of diamminesilver(I) complexes and their relevance in various scientific and industrial contexts. Further research is encouraged to fully elucidate the quantitative aspects of its spectroscopy and the intricacies of its biological activity.

References

An In-depth Technical Guide to the Thermodynamic Stability of the [Ag(NH₃)₂]⁺ Ion in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the diamminesilver(I) complex ion, [Ag(NH₃)₂]⁺, in an aqueous environment. A thorough understanding of the formation, stability, and thermodynamic parameters of such metal complexes is crucial in various fields, including analytical chemistry, materials science, and pharmacology, where silver compounds are utilized for their unique properties. This document presents quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deep understanding of the core principles governing the stability of this complex.

Introduction to the Diamminesilver(I) Ion

The diamminesilver(I) ion, [Ag(NH₃)₂]⁺, is a coordination complex formed by a central silver ion (Ag⁺) coordinated to two ammonia (NH₃) molecules, which act as ligands. The formation of this complex is a classic example of a stepwise equilibrium in aqueous solution, where the ammonia ligands sequentially replace water molecules from the hydrated silver ion, which is typically represented as [Ag(H₂O)₄]⁺. The overall reaction is:

Ag⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)

The stability of this complex is a key factor in its applications, such as in qualitative analysis and electroplating.[1] This guide will delve into the thermodynamic underpinnings of this stability, focusing on the formation constants and the associated changes in Gibbs free energy, enthalpy, and entropy.

Thermodynamic Data

The thermodynamic stability of the [Ag(NH₃)₂]⁺ ion is quantified by its formation constants and the standard changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) associated with its formation from the constituent ions in aqueous solution.

Formation Constants

The formation of the [Ag(NH₃)₂]⁺ complex proceeds in two distinct steps, each with its own stepwise formation constant (K₁ and K₂).

-

Step 1: Ag⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)]⁺(aq)

-

Step 2: [Ag(NH₃)]⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)

The overall formation constant (β₂) is the product of the stepwise constants (β₂ = K₁ * K₂). A notable characteristic of the diamminesilver(I) complex is that the second stepwise formation constant is larger than the first (K₂ > K₁).[2] This is an unusual trend, as successive formation constants for most metal-ligand systems decrease due to statistical and steric factors. This anomaly is attributed to a significant change in coordination geometry and the resulting favorable entropy change.[2]

The table below summarizes the widely accepted values for these constants at 25°C.

| Constant | Description | Value (at 25°C) | Reference |

| K₁ (Stepwise) | Formation of [Ag(NH₃)]⁺ | 2.1 x 10³ | [1][2] |

| K₂ (Stepwise) | Formation of [Ag(NH₃)₂]⁺ | 8.2 x 10³ | [1][2] |

| β₂ (Overall) | Overall formation of [Ag(NH₃)₂]⁺ | 1.72 x 10⁷ | [3] |

Thermodynamic Parameters

The spontaneity and stability of the complex formation are governed by the interplay of enthalpy and entropy changes. The standard Gibbs free energy change (ΔG°) is related to the overall formation constant by the equation:

ΔG° = -RTln(β₂)

where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the temperature in Kelvin. The enthalpy (ΔH°) and entropy (ΔS°) changes provide deeper insight into the driving forces of the reaction.

| Parameter | Value (at 25°C) | Reference |

| ΔG° (Overall Formation) | -40.96 kJ/mol | [4] |

| ΔΔH° (ΔH°₂ - ΔH°₁) | 19.7 ± 15.9 kJ/mol (4.7 ± 3.8 kcal/mol) | [2] |

| ΔH° (Overall Formation) | Value not definitively cited in recent literature | |

| ΔS° (Overall Formation) | Value not definitively cited in recent literature |

Note: While a precise, recently cited experimental value for the overall ΔH° and ΔS° was not found, the positive ΔΔH° indicates that the second step of ammonia addition is more endothermic (or less exothermic) than the first. The anomalous stability (K₂ > K₁) is therefore driven by a more favorable entropy change in the second step.

Experimental Protocols

The determination of the thermodynamic parameters for the [Ag(NH₃)₂]⁺ ion relies on precise experimental techniques. The most common methods are potentiometric titration for determining stability constants and calorimetry for measuring enthalpy changes.

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the change in the potential of a silver electrode in a solution of silver ions as a function of the added volume of a standard ammonia solution. The change in potential is related to the change in the concentration of free Ag⁺ ions, which allows for the calculation of the formation constants.

Materials and Equipment:

-

High-precision potentiometer or pH/mV meter

-

Silver ion-selective electrode (ISE)

-

Reference electrode (e.g., Ag/AgCl or Calomel)

-

Thermostated reaction vessel

-

Magnetic stirrer and stir bar

-

Calibrated burette

-

Standard solution of AgNO₃ (e.g., 0.01 M)

-

Standard solution of NH₃ (e.g., 0.1 M)

-

Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃)

Procedure:

-

Calibration: Calibrate the electrode system using standard solutions of AgNO₃ of known concentrations in the inert electrolyte.

-

Sample Preparation: Place a known volume of the standard AgNO₃ solution into the thermostated reaction vessel. Add the inert electrolyte to maintain a constant ionic strength.

-

Titration: Immerse the silver ISE and the reference electrode in the solution. Allow the potential reading to stabilize while stirring.

-

Data Acquisition: Add small, precise increments of the standard NH₃ solution from the burette. After each addition, allow the potential to stabilize and record the value along with the total volume of titrant added.

-

Data Analysis:

-

Calculate the total concentrations of Ag⁺ and NH₃ at each point in the titration.

-

Use the Nernst equation and the initial potential reading to determine the concentration of free Ag⁺ ions at each titration point.

-

Calculate the average number of ligands bound per metal ion (n̄) and the concentration of the free ligand ([L]).

-

Plot n̄ versus -log[L] to generate a formation curve. The stepwise formation constants can be determined from this curve. For instance, at n̄ = 0.5, log(K₁) ≈ -log[L].

-

Isothermal Titration Calorimetry (ITC) for Enthalpy Determination

ITC directly measures the heat released or absorbed during the binding of a ligand to a metal ion. This allows for the determination of the enthalpy change (ΔH°) of the complex formation reactions.

Materials and Equipment:

-

Isothermal titration calorimeter

-

Syringe for titrant injection

-

Reaction cell

-

Degassed solutions of standard AgNO₃ and NH₃

-

Inert electrolyte solution

Procedure:

-

Sample Preparation: Fill the reaction cell with a known concentration of the AgNO₃ solution in the inert electrolyte. Load the injection syringe with a known concentration of the standard NH₃ solution, also in the same electrolyte.

-

Instrument Setup: Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).

-

Titration: Inject small, precise aliquots of the NH₃ solution from the syringe into the reaction cell. The instrument measures the heat change associated with each injection.

-

Data Acquisition: A plot of heat change per injection versus the molar ratio of ligand to metal is generated.

-

Data Analysis: The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters, including the enthalpy change (ΔH°) and the formation constants for each step.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

Caption: Stepwise formation of the diamminesilver(I) ion.

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Caption: Experimental workflow for potentiometric titration.

Conclusion

The diamminesilver(I) ion, [Ag(NH₃)₂]⁺, exhibits significant thermodynamic stability in aqueous solution, primarily driven by a large overall formation constant. The unusual trend in its stepwise formation constants, where K₂ > K₁, highlights the importance of considering changes in coordination geometry and the associated entropic effects. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and professionals to understand, predict, and manipulate the behavior of this important complex ion in various scientific and industrial applications. Precise determination of thermodynamic parameters through techniques like potentiometry and calorimetry is essential for building accurate models of its chemical behavior.

References

An In-depth Technical Guide on the Solubility of Diamminesilver(I) Salts in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative solubility data for diammine silver(I) salts in a wide range of organic solvents is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the available qualitative information and presents quantitative solubility data for related simple silver(I) salts (nitrate, acetate, and fluoride) to serve as a proxy. The principles and methodologies discussed are applicable to the study of diammine silver(I) salt solubility.

Introduction

The diammine silver(I) complex, [Ag(NH₃)₂]⁺, is a well-known coordination complex of silver that plays a significant role in various chemical and pharmaceutical applications. Its salts, such as diammine silver(I) fluoride, have garnered attention for their antimicrobial properties. Understanding the solubility of these salts in organic solvents is crucial for drug formulation, synthesis, and the development of novel therapeutic agents. Organic solvents offer a diverse range of polarities and properties that can be leveraged to control reaction kinetics, crystal morphology, and bioavailability.

This technical guide aims to provide a thorough understanding of the factors governing the solubility of diammine silver(I) salts in organic media, present available solubility data for related silver salts, and detail a general experimental protocol for solubility determination.

Factors Influencing Solubility in Organic Solvents

The dissolution of an ionic compound like a diammine silver(I) salt in an organic solvent is a complex process governed by the interplay of several factors. The overarching principle is "like dissolves like," where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.

A diagram illustrating the key factors influencing the solubility of diammine silver(I) salts in organic solvents is presented below.

Methodological & Application

Application Note: Standard Protocol for the Preparation of Tollens' Reagent

Introduction and Application

Tollens' reagent is a chemical solution used in qualitative organic analysis to differentiate between aldehydes and ketones.[1][2] The active species is the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, a mild oxidizing agent.[3][4] The test, often called the "silver mirror test," relies on the principle that aldehydes are readily oxidized to the corresponding carboxylate ion, while the silver(I) ions in the reagent are reduced to elemental silver.[5][6] This elemental silver precipitates and, on a clean glass surface, forms a characteristic silver mirror, indicating a positive test.[1][5] Most ketones, with the exception of alpha-hydroxy ketones, do not react and yield a negative result.[1][6] Due to its short shelf life and potential hazards upon storage, Tollens' reagent is not commercially available and must be freshly prepared in the laboratory for immediate use.[1][7]

Reagents and Materials

-

Silver Nitrate (AgNO₃)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Aqueous Ammonia (NH₃ or NH₄OH)

-

Distilled or deionized water

-

Glass test tubes or flasks

-

Pipettes or droppers

-

Beakers

-

Heating apparatus (e.g., warm water bath)

Summary of Reagent Concentrations

The following table summarizes various concentrations and quantities reported in the literature for the preparation of Tollens' reagent. The choice of concentration may depend on the specific application and desired scale.

| Reagent | Concentration / Amount | Source(s) |

| Silver Nitrate (AgNO₃) | 0.1 M aqueous solution | [1][8][9] |

| 10% (w/v) aqueous solution | [10] | |

| 0.5 g in 10 mL distilled water | ||

| 5.0 g in 50 mL distilled water | [11] | |

| Hydroxide Source | Dilute Sodium Hydroxide (NaOH) | [1][5] |

| 5% (w/v) Sodium Hydroxide (NaOH) | ||

| 0.8 M Potassium Hydroxide (KOH) | [8][12] | |

| 2 M Sodium Hydroxide (NaOH) | [13] | |

| Ammonia Source | Dilute Aqueous Ammonia (NH₄OH) | |

| Concentrated Aqueous Ammonia (NH₄OH) | [5][6] | |

| 2 M Ammonium Hydroxide (NH₄OH) | [13] |

Experimental Workflow

The preparation of Tollens' reagent is a sequential process involving the formation and subsequent dissolution of a silver(I) oxide precipitate to yield the active diamminesilver(I) complex.

Caption: Workflow for preparing the diamminesilver(I) complex.

Detailed Experimental Protocol

This protocol describes a common laboratory-scale preparation of Tollens' reagent.

-

Step 1: Formation of Silver(I) Oxide

-

In a clean glass test tube, place approximately 2-3 mL of 0.1 M silver nitrate (AgNO₃) solution.

-

Add one to two drops of dilute (e.g., 5%) sodium hydroxide (NaOH) solution.[1]

-

A brown precipitate of silver(I) oxide (Ag₂O) will form immediately.[4][5] The corresponding reaction is: 2 AgNO₃(aq) + 2 NaOH(aq) → Ag₂O(s) + 2 NaNO₃(aq) + H₂O(l)[14]

-

-

Step 2: Formation of Diamminesilver(I) Complex

-

Add dilute (e.g., 2-5%) aqueous ammonia (NH₄OH) drop by drop to the suspension from Step 1, while shaking or swirling the tube.[5]

-

Continue adding ammonia just until the brown precipitate of Ag₂O completely dissolves, resulting in a clear, colorless solution.[5][6] This solution is Tollens' reagent, containing the [Ag(NH₃)₂]⁺ complex.[3] Avoid adding a large excess of ammonia.

-

The dissolution reaction is: Ag₂O(s) + 4 NH₃(aq) + H₂O(l) → 2 [Ag(NH₃)₂]⁺(aq) + 2 OH⁻(aq)[15]

-

-

Step 3: Performing the Test (Optional Application)

Critical Safety Precautions

-

Explosion Hazard: Tollens' reagent must never be stored.[13] Upon standing, especially if allowed to evaporate, it can form highly explosive silver nitride (Ag₃N) or silver fulminate.[4][13] The reagent must be prepared fresh immediately before use.

-

Corrosivity and Toxicity: The components of Tollens' reagent are hazardous. Silver nitrate causes stains on skin and clothing, while sodium hydroxide and ammonia are caustic and have irritating vapors.[16] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Disposal: All solutions and residues from the test must be neutralized and disposed of immediately after the experiment is complete.

Disposal Protocol

-

Immediately after the experiment, quench the Tollens' reagent and any resulting mixtures.

-

To the test tube containing the reagent/residue, add an excess of dilute acid (e.g., 0.1 M HCl or dilute nitric acid) to neutralize the solution and decompose the amminesilver complex.[4][13]

-

Dispose of the resulting solution in accordance with local institutional guidelines for heavy metal waste. Do not store the waste solution.

References

- 1. Tollens' reagent - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tollens Test: Principle, Preparation, Purpose & Uses | AESL [aakash.ac.in]

- 4. Tollens'_reagent [chemeurope.com]

- 5. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]

- 6. Tollens Test - GeeksforGeeks [geeksforgeeks.org]

- 7. scribd.com [scribd.com]

- 8. microbenotes.com [microbenotes.com]

- 9. The silver mirror test with Tollens’ reagent | Demonstration | RSC Education [edu.rsc.org]

- 10. O630: Identification of Aldehydes – Tollen's Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 11. What is Tollens Test and Tollens Reagent? - Example, Process [tutoroot.com]

- 12. chem.indiana.edu [chem.indiana.edu]

- 13. chemtalk.com.au [chemtalk.com.au]

- 14. quora.com [quora.com]

- 15. John Straub's lecture notes [people.bu.edu]

- 16. Tollens' Test for Aldehydes | Department of Chemistry | University of Washington [chem.washington.edu]

Application Notes and Protocols: Antimicrobial Mechanism of Diamminesilver(I) against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is a soluble and stable source of bioactive silver ions (Ag⁺) that exhibits broad-spectrum antimicrobial activity against a wide range of pathogenic bacteria. This complex is a key component of materials like Silver Diamine Fluoride (SDF), used in dentistry to arrest caries.[1][2] The antimicrobial efficacy of the diammine silver(I) cation stems from the multi-targeted action of the silver ions it releases in aqueous environments. These ions disrupt critical bacterial structures and metabolic pathways, ultimately leading to cell death.[2] This document provides a detailed overview of the antimicrobial mechanisms, quantitative efficacy data, and standardized protocols for evaluating the activity of Diamminesilver(I).

Mechanisms of Antimicrobial Action

The antimicrobial activity of the diammine silver(I) ion is a multifaceted process primarily driven by the silver ion (Ag⁺). The primary mechanisms include:

-

Cell Wall and Membrane Disruption: Silver ions electrostatically interact with the negatively charged components of the bacterial cell wall and membrane, such as peptidoglycans and phospholipids.[3] This interaction increases membrane permeability, leading to the leakage of essential intracellular components like ions, metabolites, and proteins, and ultimately disrupting the cellular envelope.[4]

-

Protein and Enzyme Inactivation: Silver ions have a high affinity for sulfur-containing groups (thiols) present in amino acids like cysteine.[4] This binding leads to the denaturation of essential proteins and the inactivation of key enzymes involved in cellular respiration and metabolism, disrupting ATP production.[5]

-

Interference with DNA Replication: Silver ions can interact with phosphorus-containing molecules, including DNA.[3] This interaction can lead to the condensation of DNA and inhibition of its replication, preventing cell division and proliferation.[2][6]

-

Generation of Reactive Oxygen Species (ROS): Silver ions can catalyze the production of reactive oxygen species (ROS), such as superoxide radicals, within bacterial cells.[7] The accumulation of ROS induces oxidative stress, leading to damage of lipids, proteins, and nucleic acids, contributing significantly to the bactericidal effect.[8]

Quantitative Antimicrobial Efficacy

The antimicrobial potency of Diamminesilver(I) is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize reported MIC and MBC values for silver nitrate (a common source of Ag⁺ in research) against various pathogenic bacteria. These values can be considered indicative of the activity of the diammine silver(I) complex, as it readily releases silver ions in solution.

Table 1: Minimum Inhibitory Concentration (MIC) of Silver Nitrate against Pathogenic Bacteria

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | Gram-Negative | 0.075 - 37 | [9][10] |

| Staphylococcus aureus | Gram-Positive | 1.69 - 33 | [11][12] |

| Pseudomonas aeruginosa | Gram-Negative | 0.15 - 13 | [9][11][13] |

| Enterococcus faecalis | Gram-Positive | 30 - 5000 | [14][15][16] |

| Klebsiella pneumoniae | Gram-Negative | 0.125 - 1200 | [3][17][18][19] |

| Acinetobacter baumannii | Gram-Negative | 1.56 - 25 | [20][21][22][23][24] |

Table 2: Minimum Bactericidal Concentration (MBC) of Silver Nitrate against Pathogenic Bacteria

| Bacterial Species | Gram Stain | MBC Range (µg/mL) | Reference(s) |

| Escherichia coli | Gram-Negative | 127.5 | [25] |

| Staphylococcus aureus | Gram-Positive | 625 | [26] |

| Pseudomonas aeruginosa | Gram-Negative | 10 - 20 | [9] |

| Enterococcus faecalis | Gram-Positive | 5000 | [14][16] |

| Klebsiella pneumoniae | Gram-Negative | 1.2 - 1.5 | [18] |

| Acinetobacter baumannii | Gram-Negative | Not widely reported |

Bacterial Resistance Mechanisms

Bacteria can develop resistance to silver ions through several mechanisms:

-

Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss of porin proteins (e.g., OmpF, OmpC), can limit the influx of silver ions into the cell.[27][28][29]

-

Active Efflux: Bacteria can acquire plasmid-borne or chromosomal genes encoding for efflux pumps that actively transport silver ions out of the cytoplasm. The two primary systems are:

-

Sil System: This system includes the periplasmic silver-binding protein SilE, the chaperone SilF, and the tripartite efflux pump SilCBA.[1][30][31][32]

-

Cus System: This system, primarily for copper efflux, can also export silver ions. It consists of the periplasmic chaperone CusF and the tripartite efflux pump CusCBA.[28][30][33]

-

-

Intracellular Sequestration/Detoxification: Some bacteria can produce proteins that bind and sequester silver ions, preventing them from reaching their cellular targets.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of a diammine silver(I) solution.

Materials:

-

Diamminesilver(I) stock solution (e.g., diammine silver nitrate) of known concentration.

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Sterile 96-well microtiter plates.

-

Bacterial culture of the test organism, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Sterile saline or broth for dilutions.

-

Incubator (35 ± 2°C).

-

Micropipettes and sterile tips.

-

Plate reader (optional, for turbidity measurement).

-

Sterile agar plates (for MBC determination).

Protocol:

-

Prepare Serial Dilutions: a. Prepare a two-fold serial dilution of the diammine silver(I) stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. b. Include a positive control well (100 µL MHB + 100 µL bacterial inoculum, no antimicrobial) and a negative control well (200 µL MHB only).

-

Inoculum Preparation: a. From an overnight culture, prepare a bacterial suspension in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. c. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the diammine silver(I) dilutions and the positive control well. The final volume in each test well will be 200 µL.

-

Incubation: a. Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: a. After incubation, visually inspect each well for turbidity (bacterial growth). b. The MIC is the lowest concentration of the diammine silver(I) solution in which there is no visible growth.

-

MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a sterile agar plate. b. Incubate the agar plates at 35 ± 2°C for 24-48 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).

Assessment of Reactive Oxygen Species (ROS) Generation

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

-

Bacterial culture.

-

Phosphate-buffered saline (PBS).

-

Diamminesilver(I) solution.

-

DCFH-DA stock solution (in DMSO).

-

Fluorometer or fluorescence microscope.

Protocol:

-

Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them twice with PBS. c. Resuspend the cells in PBS to a desired density.

-

Treatment: a. Treat the bacterial suspension with the diammine silver(I) solution at the desired concentration and incubate for a specific time.

-

Staining: a. Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM. b. Incubate in the dark at 37°C for 30 minutes.

-